REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH:20]([NH-])([CH3:22])[CH3:21].O>CC(C)=O>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH:20]([CH3:22])[CH3:21])=[C:7]([OH:12])[CH:6]=1)[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)O)O)=O
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
isopropylamide
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[NH-]
|
Name
|
|
Quantity
|
450 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate under acidic conditions
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed On a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)OC(C)C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 617 mg | |
YIELD: CALCULATEDPERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |